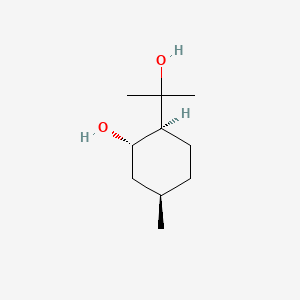
(-)-Cubebaol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Cubebaol is a chemical compound with the molecular formula C10H20O2. It is a type of menthane diol, which is a derivative of menthol. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
The synthesis of (-)-Cubebaol involves several steps. One common method is the hydrogenation of pulegone, a naturally occurring organic compound. The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to achieve the desired product .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
(-)-Cubebaol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form ethers or esters. Reagents such as alkyl halides or acyl chlorides are used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(-)-Cubebaol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential use in pharmaceuticals, particularly in formulations for topical applications due to its cooling and soothing effects.
Industry: It is used in the production of fragrances, flavors, and personal care products.
Mécanisme D'action
The mechanism of action of (-)-Cubebaol involves its interaction with specific molecular targets. In biological systems, it is believed to interact with transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the sensation of cold. This interaction leads to the activation of these channels, resulting in a cooling sensation on the skin .
Comparaison Avec Des Composés Similaires
(-)-Cubebaol can be compared with other similar compounds, such as:
Menthol: Both compounds have a cooling effect, but this compound is less volatile and has a longer-lasting effect.
Isopulegol: This compound is a precursor in the synthesis of menthol and menthane diols. It shares similar structural features but has different chemical properties.
These comparisons highlight the unique properties and applications of this compound in various fields.
Propriétés
Numéro CAS |
107133-84-6 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(1S,2S,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8+,9+/m1/s1 |
Clé InChI |
LMXFTMYMHGYJEI-VGMNWLOBSA-N |
SMILES |
CC1CCC(C(C1)O)C(C)(C)O |
SMILES isomérique |
C[C@@H]1CC[C@@H]([C@H](C1)O)C(C)(C)O |
SMILES canonique |
CC1CCC(C(C1)O)C(C)(C)O |
Key on ui other cas no. |
107133-84-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















